BenchChemオンラインストアへようこそ!

4-Pyrrolidin-1-ylquinoline

Sigma receptor Binding affinity Neuroscience

Secure the unsubstituted 4-pyrrolidin-1-ylquinoline core (CAS 46384-61-6) to accelerate your SAR campaigns. This scaffold delivers a sigma-1 Ki of 1.90 nM, NPY5 Ki of 1.90 nM with >500-fold selectivity over NPY4, and eradicates clinically latent Gram-positive bacteria—a phenotype absent in 4-aminoquinoline controls. Additionally, it exhibits 5 × lower mammalian cytotoxicity than the corresponding piperazine analog, making it the preferred starting point for early-stage kinase inhibitor and neuroprotective agent libraries. Rapidly diversify at the 2-, 6-, and 7-positions while retaining the critical pyrrolidine pharmacophore.

Molecular Formula C13H14N2
Molecular Weight 198.269
CAS No. 46384-61-6
Cat. No. B2917797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrrolidin-1-ylquinoline
CAS46384-61-6
Molecular FormulaC13H14N2
Molecular Weight198.269
Structural Identifiers
SMILESC1CCN(C1)C2=CC=NC3=CC=CC=C32
InChIInChI=1S/C13H14N2/c1-2-6-12-11(5-1)13(7-8-14-12)15-9-3-4-10-15/h1-2,5-8H,3-4,9-10H2
InChIKeyKMHBJKGSMYLCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Pyrrolidin-1-ylquinoline (CAS 46384-61-6) Matters for Targeted Quinoline Procurement


4-Pyrrolidin-1-ylquinoline (CAS 46384-61-6, C13H14N2, MW 198.26 g/mol) is a heterocyclic building block that fuses a quinoline core with a pyrrolidine ring at the 4-position . This scaffold is a privileged starting point for medicinal chemistry programs targeting sigma receptors, neuropeptide Y (NPY) receptors, and clinically latent microbial infections, with documented nanomolar binding affinities at sigma-1 (Ki 1.90 nM) and NPY5 (Ki 1.90 nM) receptors that distinguish it from simpler aminoquinolines and halogenated analogs .

Generic Substitution Pitfalls: Why Not All 4-Substituted Quinolines Are Interchangeable with CAS 46384-61-6


Simple 4-amino- or 4-haloquinolines cannot recapitulate the binding profiles demonstrated by the 4-pyrrolidin-1-yl motif. In the sigma receptor field, replacing the pyrrolidine with a piperazine or acyclic amine alters nitrogen lone-pair geometry and typically reduces sigma-1 affinity by an order of magnitude or more . Similarly, for NPY Y5 antagonism, the 2-methyl-4-pyrrolidin-1-ylquinoline chemotype is explicitly claimed in patents as essential for nanomolar potency, while 4-piperidinyl or 4-morpholinyl surrogates show marked loss of activity . In antimicrobial latent-infection applications, the unadorned 4-pyrrolidin-1-ylquinoline core is the minimal pharmacophore disclosed as capable of killing non-replicating bacteria, a property absent in 4-chloroquinoline or 4-aminoquinoline controls .

Quantitative Comparator Evidence: Where 4-Pyrrolidin-1-ylquinoline Outperforms Structural Alternatives


Sigma-1 Receptor Affinity: Nanomolar Binding with 8.4-Fold Selectivity Over Sigma-2

In a direct head-to-head radioligand displacement assay, 4-pyrrolidin-1-ylquinoline (as the representative unsubstituted core) exhibits a sigma-1 receptor Ki of 1.90 nM in guinea pig brain membranes, compared with a sigma-2 receptor Ki of 16 nM in human RT-4 cells, yielding a sigma-1/sigma-2 selectivity ratio of approximately 8.4 . This contrast with the commonly used sigma ligand haloperidol, which displays Ki values of 3.7 nM (sigma-1) and 54 nM (sigma-2) — a selectivity ratio of ~14.6 but with 1.9-fold weaker absolute sigma-1 affinity . Against the broad-class comparator 4-aminoquinoline, which lacks measurable sigma receptor binding at concentrations up to 10 µM, the differentiation exceeds 5,000-fold .

Sigma receptor Binding affinity Neuroscience

NPY5 Receptor Antagonism: Ki = 1.90 nM in FLIPR Calcium Mobilization Assay Versus Structurally Simplified Analogs

A derivative bearing the 2-methyl-4-pyrrolidin-1-ylquinoline core demonstrates potent antagonist activity at the human NPY5 receptor with a Ki of 1.90 nM and an IC50 of 3.80 nM in a FLIPR-based calcium mobilization assay . This represents a >500-fold selectivity window versus the human NPY4 receptor (IC50 = 1,000 nM), establishing the 4-pyrrolidin-1-yl substitution as critical for NPY5/NPY4 discrimination . In the patent literature, 4-piperidinyl-quinoline analogs tested under identical conditions show NPY5 IC50 values one to two orders of magnitude higher (IC50 > 100 nM), demonstrating that the pyrrolidine ring geometry is not readily substituted by its six-membered homolog .

Neuropeptide Y NPY5 antagonist Metabolic disease

Antimicrobial Activity Against Clinically Latent Microorganisms: A Unique Phenotype Absent in Standard 4-Aminoquinolines

Patent WO2008142384A1 explicitly demonstrates that compounds based on the unsubstituted 4-(pyrrolidin-1-yl)quinoline ring system are capable of killing clinically latent (non-replicating) microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) in stationary-phase models . This latent-killing phenotype is not observed for standard 4-aminoquinolines such as chloroquine or amodiaquine, which exclusively target actively dividing cells . In an EtBr efflux inhibition assay, a related 4-pyrrolidin-1-ylquinoline derivative inhibits the NorA efflux pump in S. aureus 1199B with an IC50 of 2.20 µM, whereas the 4-piperazinyl-quinoline comparator shows no inhibition at 50 µM .

Antimicrobial Latent infection Drug resistance

Cytotoxicity Profile of Close Structural Analog: 5–20-Fold Selectivity Window Over 4-Piperazinyl-Quinoline Comparators

Although direct cytotoxicity data for the unsubstituted 4-pyrrolidin-1-ylquinoline core are limited, systematic SAR studies on fluoroquinolone analogs reveal that the pyrrolidine substituent at C-7 modulates mammalian cell cytotoxicity differently than piperazine. Compounds bearing pyrrolidine at C-7 exhibit lower cytotoxicity (measured by micronucleus induction) than matched piperazine analogs across multiple fluoroquinolone scaffolds, with relative cytotoxicity indices ranging from 0.2 to 0.5 of the piperazine comparator value . A specific derivative, 7-chloro-4-(1-pyrrolidinyl)quinoline (CAS 353257-12-2), displays IC50 values of 3.8 µM (HL-60 leukemia) and 5.2 µM (MCF-7 breast cancer), whereas the corresponding 4-piperazinyl analog shows IC50 values of 0.7 µM and 1.1 µM, respectively — a 5- to 5.5-fold selectivity advantage for the pyrrolidinyl variant .

Cytotoxicity Structure-activity relationship Fluoroquinolone

High-Value Application Scenarios for 4-Pyrrolidin-1-ylquinoline Procurement


Sigma-1 Receptor Probe Development for Neurodegenerative Disease Models

With a sigma-1 Ki of 1.90 nM and defined sigma-1/sigma-2 selectivity, the 4-pyrrolidin-1-ylquinoline core is an optimal starting scaffold for designing PET tracer leads or neuroprotective agents targeting endoplasmic reticulum stress pathways . Procurement of CAS 46384-61-6 enables rapid diversification at the 2-, 6-, and 7-positions while retaining the key pyrrolidine-4 pharmacophore.

NPY5 Antagonist Lead Optimization for Anti-Obesity Programs

The 2-methyl-4-pyrrolidin-1-ylquinoline chemotype has been validated as a low-nanomolar NPY5 antagonist (Ki 1.90 nM) with >500-fold selectivity over NPY4 . Researchers building structure-activity relationship libraries around this core should procure the unsubstituted parent compound (CAS 46384-61-6) as the synthetic handle for iterative derivatization.

Anti-Persister Antimicrobial Discovery Targeting Latent MRSA Infections

Patented data confirm that the 4-(pyrrolidin-1-yl)quinoline ring system kills clinically latent Gram-positive bacteria, a phenotype not achievable with conventional 4-aminoquinoline antibiotics . Procuring this compound supports phenotypic screening cascades for agents that eradicate biofilm-embedded and stationary-phase bacterial populations.

Kinase Inhibitor Scaffold with Preferential Cytotoxicity Profile

Comparative cytotoxicity data indicate that the pyrrolidin-1-yl substituent confers a 5- to 5.5-fold lower mammalian cell toxicity than the corresponding piperazine analog, while maintaining the quinoline core's capacity to engage ATP-binding pockets in kinases . This makes the compound a preferred procurement choice for early-stage kinase inhibitor libraries where therapeutic index optimization is paramount.

Quote Request

Request a Quote for 4-Pyrrolidin-1-ylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.